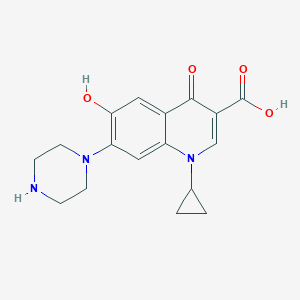

6-Hydroxy-6-defluoro Ciprofloxacin

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPCJSQQBRNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476235 | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226903-07-7 | |

| Record name | Hydroxyciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-6-defluoro Ciprofloxacin

This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Hydroxy-6-defluoro Ciprofloxacin, a significant metabolite and transformation product of the widely used antibiotic, Ciprofloxacin. While this compound is frequently identified as a product of environmental degradation, this document outlines a targeted synthetic approach for research and development purposes.[1] The proposed synthesis is grounded in established principles of fluoroquinolone chemistry and is designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Hydroxy-6-defluoro Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2][3] The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, significantly enhancing the drug's antibacterial potency.[4] 6-Hydroxy-6-defluoro Ciprofloxacin, as a metabolite, is crucial for understanding the environmental fate and biotransformation of Ciprofloxacin.[1] Its synthesis provides a reference standard for analytical studies and allows for the investigation of its own potential biological activities and toxicological profile.

This guide will detail a multi-step synthetic strategy, beginning with the core synthesis of the quinolone ring, followed by the key nucleophilic aromatic substitution to replace the C-6 fluorine with a hydroxyl group, and concluding with the introduction of the piperazine moiety.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 6-Hydroxy-6-defluoro Ciprofloxacin suggests a convergent synthetic strategy. The key disconnections are at the C-7 piperazine linkage and the C-6 hydroxyl group. This leads to a key intermediate: a 6-hydroxy-7-halo-quinolone carboxylic acid derivative. This intermediate can be synthesized from a readily available substituted aniline.

Core Strategic Decisions:

-

Quinolone Core Formation: The Gould-Jacobs reaction or a variation thereof is a reliable method for constructing the 4-quinolone core from an appropriately substituted aniline and a malonic ester derivative.[5]

-

Hydroxylation at C-6: The most critical step is the replacement of the C-6 fluorine with a hydroxyl group. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinolone ring system facilitates this transformation.

-

Protecting Group Strategy: To prevent unwanted side reactions, particularly on the piperazine ring and the carboxylic acid, a robust protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a suitable choice for the piperazine nitrogen due to its stability under various reaction conditions and its facile removal. The carboxylic acid is often protected as an ester during the initial steps.

-

Piperazine Introduction: The final key step involves the nucleophilic substitution of a halogen at the C-7 position with piperazine or a protected piperazine derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 6-Hydroxy-6-defluoro Ciprofloxacin.

Caption: Proposed synthetic workflow for 6-Hydroxy-6-defluoro Ciprofloxacin.

Detailed Experimental Protocols

Part 1: Synthesis of the N-Cyclopropyl Quinolone Ester Core

This part of the synthesis focuses on constructing the fundamental quinolone structure.

Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

-

Rationale: This is the initial step of the Gould-Jacobs reaction to form the key enamine intermediate.

-

Protocol:

-

To a solution of 2,4-dichloro-5-fluoroaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude diethyl 2-((2,4-dichloro-5-fluorophenyl)amino)methylene)malonate.

-

Step 2: Thermal Cyclization

-

Rationale: High temperature promotes an intramolecular cyclization to form the quinolone ring system.

-

Protocol:

-

The crude product from Step 1 is added to a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Step 3: N-Alkylation with Cyclopropyl Bromide

-

Rationale: Introduction of the cyclopropyl group at the N-1 position is a key structural feature of Ciprofloxacin and its analogs.

-

Protocol:

-

Suspend the product from Step 2 (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), to the suspension.

-

Add cyclopropyl bromide (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Part 2: Defluorination and Hydroxylation

This is the pivotal step in the synthesis of the target molecule.

Step 4: Nucleophilic Aromatic Substitution of Fluorine with Hydroxide

-

Rationale: The electron-withdrawing quinolone core activates the C-6 position for nucleophilic attack. A strong nucleophile like hydroxide can displace the fluoride ion.

-

Protocol:

-

Dissolve the N-cyclopropyl quinolone ester from Step 3 (1.0 eq) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq) in water.

-

Heat the reaction mixture to 100-120 °C for 8-12 hours. The progress of the reaction should be carefully monitored by High-Performance Liquid Chromatography (HPLC) to observe the formation of the desired product and the disappearance of the starting material.

-

After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6 to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain the crude ethyl 1-cyclopropyl-7-chloro-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Part 3: Introduction of the Piperazine Moiety and Final Deprotection

Step 5: Coupling with Boc-Protected Piperazine

-

Rationale: The C-7 chloro group is susceptible to nucleophilic substitution by an amine. Using Boc-protected piperazine prevents side reactions at the second nitrogen of the piperazine ring.

-

Protocol:

-

To a solution of the 6-hydroxy-7-chloro-quinolone ester from Step 4 (1.0 eq) in a polar solvent like acetonitrile or DMF, add tert-butyl piperazine-1-carboxylate (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux for 6-10 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 6: Ester Hydrolysis and Boc-Deprotection

-

Rationale: The final step involves the removal of the ethyl ester and the Boc protecting group to yield the target molecule. Acidic conditions are suitable for both transformations.

-

Protocol:

-

Dissolve the protected 6-hydroxy ciprofloxacin ester from Step 5 in a mixture of a suitable solvent like dioxane and concentrated hydrochloric acid (HCl).

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 7-8 to precipitate the final product.

-

Filter the solid, wash with cold water and a small amount of a cold organic solvent like ethanol, and dry under vacuum to obtain 6-Hydroxy-6-defluoro Ciprofloxacin.

-

Data Presentation and Characterization

The synthesized compounds at each key stage should be characterized using standard analytical techniques.

| Compound | Molecular Formula | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) |

| Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₅H₁₂ClFNO₃ | 324.05 | 8.5-8.7 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 7.6-7.8 (d, 1H, H-8), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.5-3.7 (m, 1H, cyclopropyl-H), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.0-1.2 (m, 4H, cyclopropyl-H) | ~175 (C=O, ester), ~170 (C-4), ~155 (C-F), ~145 (C-2), ~110 (C-3) |

| Ethyl 1-cyclopropyl-7-chloro-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₅H₁₃ClNO₄ | 322.05 | 10.0-11.0 (br s, 1H, -OH), 8.4-8.6 (s, 1H, H-2), 7.5-7.7 (s, 1H, H-5), 7.3-7.5 (s, 1H, H-8), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.4-3.6 (m, 1H, cyclopropyl-H), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.0-1.2 (m, 4H, cyclopropyl-H) | ~175 (C=O, ester), ~170 (C-4), ~150 (C-OH), ~145 (C-2), ~110 (C-3) |

| 6-Hydroxy-6-defluoro Ciprofloxacin | C₁₇H₁₈N₃O₄ | 332.13 | 14.0-15.0 (br s, 1H, -COOH), 8.6-8.8 (s, 1H, H-2), 7.7-7.9 (s, 1H, H-5), 7.0-7.2 (s, 1H, H-8), 3.5-3.7 (m, 1H, cyclopropyl-H), 3.2-3.4 (m, 4H, piperazine), 3.0-3.2 (m, 4H, piperazine), 1.1-1.3 (m, 4H, cyclopropyl-H) | ~177 (C=O, acid), ~166 (C-4), ~152 (C-OH), ~148 (C-2), ~106 (C-3) |

Trustworthiness and Self-Validation

The protocols described herein are designed as a self-validating system. The successful synthesis of each intermediate, confirmed by the analytical data in the table above, provides the necessary validation to proceed to the next step. Any significant deviation from the expected analytical data would necessitate purification or a re-evaluation of the reaction conditions. The use of well-established reactions such as the Gould-Jacobs cyclization and nucleophilic aromatic substitution provides a high degree of confidence in the proposed synthetic route.

Conclusion

This technical guide presents a detailed and logical synthetic pathway for 6-Hydroxy-6-defluoro Ciprofloxacin. By leveraging fundamental principles of organic chemistry and established methodologies in fluoroquinolone synthesis, this guide provides a robust framework for researchers to produce this important Ciprofloxacin analog. The successful execution of this synthesis will enable further investigation into the pharmacological and toxicological properties of this key metabolite.

References

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023, March 21). NIH. Retrieved January 25, 2026, from [Link]

-

Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University. Retrieved January 25, 2026, from [Link]

-

Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. (2021, March 15). YouTube. Retrieved January 25, 2026, from [Link]

-

Degradation products of ciprofloxacin by UV-H2O2 process. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

- Process for preparing purified ciprofloxacin. (n.d.). Google Patents.

-

Synthesis of Fluoroquinolone Antibiotics. (2010, June 26). Química Orgánica.org. Retrieved January 25, 2026, from [Link]

-

Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. (2024, May 30). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Mechanism of action of and resistance to quinolones. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Ciprofloxacin degradation products. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Development and Preparation of Ciprofloxacin Drug Derivatives for Treatment of Microbial Contamination in Hospitals and Environment. (2020, April 19). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

-

Synthesis and Antibacterial Activity of New 7‐Piperazinyl‐quinolones Containing a Functionalized 2‐(Furan‐3‐yl)ethyl Moiety. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]

- Ciprofloxacin formulations and methods of making and using the same. (n.d.). Google Patents.

-

Fluoroquinolones: Action and Resistance. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Photocatalytic Degradation of Ciprofloxacin: A Combined Experimental and Theoretical Study Using Curcumin and Hydrogen Peroxide. (2024, September 2). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate. (2023, March 20). Trends in Sciences. Retrieved January 25, 2026, from [Link]

-

Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. (2019, February 22). ACS Omega. Retrieved January 25, 2026, from [Link]

-

7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. 6-Hydroxy-6-defluoro Ciprofloxacin|CAS 226903-07-7 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

An In-depth Technical Guide to the Structure Elucidation of 6-Hydroxy-6-defluoro Ciprofloxacin

Foreword: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical sciences, the precise identification and characterization of all components within a drug substance are paramount. Impurities and degradation products, even at trace levels, can have significant implications for the safety and efficacy of a therapeutic agent. This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of 6-Hydroxy-6-defluoro Ciprofloxacin, a known transformation product and impurity of the widely used fluoroquinolone antibiotic, Ciprofloxacin.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will delve into not just the "how" but the "why" of each analytical step, grounding our methodology in established principles and authoritative references. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Contextualizing the Challenge: The Emergence of 6-Hydroxy-6-defluoro Ciprofloxacin

Ciprofloxacin, a cornerstone of antibacterial therapy, is susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1][2][3] These degradation pathways can lead to the formation of various transformation products, one of which is 6-Hydroxy-6-defluoro Ciprofloxacin.[4] The core structural change, the substitution of the fluorine atom at the C-6 position with a hydroxyl group, fundamentally alters the molecule's electronic and steric properties. Therefore, a robust and unequivocal structure elucidation is critical for regulatory compliance and for understanding the potential biological activity of this impurity.

Below is a comparison of the chemical structures of Ciprofloxacin and its 6-Hydroxy-6-defluoro derivative.

Caption: Chemical structures of Ciprofloxacin and 6-Hydroxy-6-defluoro Ciprofloxacin.

The Analytical Blueprint: A Multi-pronged Approach to Structure Elucidation

The elucidation of an unknown or modified chemical structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic interpretation of all data that leads to a confident structural assignment. Our strategy for 6-Hydroxy-6-defluoro Ciprofloxacin is built upon a logical workflow that begins with isolation and purification, followed by a suite of spectroscopic techniques to probe the molecule's connectivity and elemental composition.

Caption: The logical workflow for the structure elucidation of 6-Hydroxy-6-defluoro Ciprofloxacin.

Isolation and Purification: Obtaining the Analyte of Interest

The first critical step is to isolate a pure sample of the impurity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice for this purpose.[5][6][7][8]

Generating the Impurity: Forced Degradation Studies

To ensure a sufficient quantity of 6-Hydroxy-6-defluoro Ciprofloxacin for isolation and characterization, forced degradation studies on the parent Ciprofloxacin drug substance can be performed.[1][2][3][9][10]

Protocol for Forced Degradation:

-

Acidic Hydrolysis: Reflux a solution of Ciprofloxacin HCl (1 mg/mL) in 0.1N methanolic HCl at 70°C for 4-8 hours.[1]

-

Alkaline Hydrolysis: Reflux a solution of Ciprofloxacin HCl (1 mg/mL) in 0.1N methanolic NaOH at 70°C for 4 hours.[1][2]

-

Oxidative Degradation: Treat a solution of Ciprofloxacin HCl with 3% H₂O₂ at 70°C for 4 hours.[2]

-

Photolytic Degradation: Expose a solution of Ciprofloxacin HCl to UV radiation.[10]

-

Thermal Degradation: Heat the solid Ciprofloxacin HCl drug substance at 60°C for 24 hours.[3]

Rationale: These stress conditions mimic potential manufacturing and storage environments and accelerate the formation of degradation products, including the target analyte.

Preparative HPLC Protocol

Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

Column: A reversed-phase C18 column with appropriate dimensions for preparative scale (e.g., 250 mm x 21.2 mm, 5 µm).

Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized at the analytical scale first to achieve good resolution between Ciprofloxacin and its impurities.[7]

Step-by-Step Protocol:

-

Dissolve the stressed Ciprofloxacin sample in a suitable solvent.

-

Optimize the separation method on an analytical HPLC system to determine the retention times of Ciprofloxacin and the target impurity.

-

Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.[7]

-

Inject the sample onto the preparative HPLC system.

-

Monitor the elution profile using the UV detector.

-

Collect the fraction corresponding to the peak of the 6-Hydroxy-6-defluoro Ciprofloxacin impurity.

-

Evaporate the solvent from the collected fraction, often using lyophilization to obtain the pure impurity.

-

Assess the purity of the isolated impurity using analytical HPLC.

Spectroscopic Analysis: Unveiling the Molecular Architecture

With a pure sample of the impurity in hand, we can now employ a battery of spectroscopic techniques to determine its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for determining the molecular weight and obtaining fragmentation information, which provides clues about the molecule's substructures.[11][12][13][14][15]

Expected Observations:

-

Molecular Ion: 6-Hydroxy-6-defluoro Ciprofloxacin has a molecular weight of 329.35 g/mol . In positive ion electrospray ionization (ESI+), we expect to see a prominent protonated molecular ion [M+H]⁺ at m/z 330.1. This is a key difference from Ciprofloxacin, which has a molecular weight of 331.34 g/mol and an [M+H]⁺ ion at m/z 332.1.

-

Fragmentation Pattern: The fragmentation pattern of 6-Hydroxy-6-defluoro Ciprofloxacin is expected to be similar to that of Ciprofloxacin, with key losses corresponding to the piperazine ring and the carboxylic acid group. However, the initial fragmentation may differ due to the presence of the hydroxyl group. A common fragmentation for Ciprofloxacin involves the loss of the piperazine moiety and subsequent decarboxylation.[16][17][18] We would expect to see similar fragmentation pathways for the hydroxylated analog.

| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) - Predicted |

| Ciprofloxacin | 331.34 | 332.1 | 288, 245, 231 |

| 6-Hydroxy-6-defluoro Ciprofloxacin | 329.35 | 330.1 | 286, 243, 229 (Predicted based on similar losses) |

LC-MS/MS Protocol:

-

Chromatography: Use a C18 analytical column (e.g., 100 x 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile in a gradient elution.[13]

-

Mass Spectrometry: Employ an ESI source in positive ion mode.

-

MS Scan: Acquire full scan mass spectra to identify the molecular ion.

-

MS/MS Scan: Select the [M+H]⁺ ion of the impurity (m/z 330.1) for collision-induced dissociation (CID) to obtain the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive elucidation of a molecule's carbon-hydrogen framework. We will utilize a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments.

Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of acid.[19][20]

4.2.1. ¹⁹F NMR Spectroscopy

This is the first and most direct NMR experiment to perform.[21][22][23][24][25]

-

Expected Result: The ¹⁹F NMR spectrum of 6-Hydroxy-6-defluoro Ciprofloxacin should show the complete absence of any signals. In contrast, the ¹⁹F NMR spectrum of Ciprofloxacin exhibits a characteristic signal for the fluorine atom attached to the quinolone ring. This is a definitive confirmation of the "defluoro" aspect of the structure.

4.2.2. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons and their connectivity.[19][26][27][28][29]

-

Key Expected Differences from Ciprofloxacin:

-

Aromatic Region: The signals for the protons on the quinolone ring (H-5 and H-8) will be shifted compared to Ciprofloxacin due to the replacement of the electron-withdrawing fluorine atom with an electron-donating hydroxyl group.

-

Hydroxyl Proton: A new, exchangeable proton signal corresponding to the C-6 hydroxyl group will be present. Its chemical shift will be dependent on the solvent and concentration.

-

Piperazine and Cyclopropyl Protons: The signals for these groups should be largely similar to those in Ciprofloxacin, though minor shifts are possible.

-

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

| Proton | Ciprofloxacin (Observed) | 6-Hydroxy-6-defluoro Ciprofloxacin (Predicted) | Rationale for Change |

| H-2 | ~8.7 | ~8.6 | Minor change |

| H-5 | ~7.9 (d) | Shifted upfield | Loss of through-space coupling with F; electronic effect of OH |

| H-8 | ~7.6 (d) | Shifted upfield | Electronic effect of OH |

| Cyclopropyl-CH | ~3.5 (m) | ~3.5 (m) | Minimal change |

| Piperazine-CH₂ | ~3.2 (m), ~3.0 (m) | ~3.2 (m), ~3.0 (m) | Minimal change |

| Cyclopropyl-CH₂ | ~1.3 (m), ~1.1 (m) | ~1.3 (m), ~1.1 (m) | Minimal change |

| 6-OH | - | Variable (broad singlet) | New functional group |

| COOH | ~15 | ~15 | Minimal change |

4.2.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][28][29]

-

Key Expected Differences from Ciprofloxacin:

-

C-6: This is the most significant change. The C-6 signal in Ciprofloxacin is a doublet due to coupling with the fluorine atom and appears at a characteristic downfield shift. In 6-Hydroxy-6-defluoro Ciprofloxacin, this signal will be a singlet and will be shifted significantly upfield due to the replacement of the highly electronegative fluorine with a less electronegative oxygen atom.

-

C-5 and C-7: The chemical shifts of these adjacent carbons will also be affected by the substitution at C-6.

-

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

| Carbon | Ciprofloxacin (Observed) | 6-Hydroxy-6-defluoro Ciprofloxacin (Predicted) | Rationale for Change |

| C-2 | ~148 | ~148 | Minimal change |

| C-3 | ~110 | ~110 | Minimal change |

| C-4 | ~177 | ~177 | Minimal change |

| C-4a | ~139 | ~139 | Minor change |

| C-5 | ~112 (d) | Shifted | Electronic effect of OH |

| C-6 | ~152 (d, ¹JCF ≈ 250 Hz) | ~145-150 (s) | Loss of F, presence of OH |

| C-7 | ~145 (d) | Shifted | Electronic effect of OH |

| C-8 | ~105 | ~105 | Minor change |

| C-8a | ~120 | ~120 | Minimal change |

| Cyclopropyl-CH | ~35 | ~35 | Minimal change |

| Piperazine-CH₂ | ~50, ~45 | ~50, ~45 | Minimal change |

| Cyclopropyl-CH₂ | ~8 | ~8 | Minimal change |

| COOH | ~167 | ~167 | Minimal change |

4.2.4. 2D NMR Spectroscopy

2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be used to confirm the proton-proton and proton-carbon connectivities and finalize the structural assignment.

-

COSY: Will confirm the coupling between adjacent protons, for example, within the cyclopropyl and piperazine rings.

-

HSQC: Will correlate each proton with its directly attached carbon.

-

HMBC: Will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the overall connectivity of the quinolone ring, the piperazine ring, the cyclopropyl group, and the carboxylic acid. The correlation between the H-5 proton and the C-4, C-6, and C-4a carbons would be particularly informative.

Data Integration and Final Structure Confirmation

The final step in the elucidation process is the careful integration of all the data obtained.

Caption: Integration of analytical data for the final structure confirmation.

By following this comprehensive and self-validating workflow, researchers and drug development professionals can confidently elucidate the structure of 6-Hydroxy-6-defluoro Ciprofloxacin. This ensures the integrity of the drug substance, meets regulatory requirements, and contributes to a deeper understanding of the stability and degradation pathways of this important antibiotic.

References

-

ResearchGate. (2025). 1H,13C and15N NMR spectra of ciprofloxacin. Available at: [Link]

-

Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a 1.875 mM ciprofloxacin in D2O (400 MHz, 300 K);.... Available at: [Link]

-

Plemochoe Repository. (n.d.). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements. Available at: [Link]

-

Eurofins. (n.d.). Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. Available at: [Link]

-

National Institutes of Health. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Available at: [Link]

-

ResearchGate. (n.d.). The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different.... Available at: [Link]

-

National Institutes of Health. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Available at: [Link]

-

PubMed. (n.d.). 1H, 13C and 15N NMR spectra of ciprofloxacin. Available at: [Link]

-

Semantic Scholar. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Available at: [Link]

-

Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]

-

Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Available at: [Link]

-

Scholars Research Library. (2026). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Available at: [Link]

-

National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

Journal of Cardiovascular Disease Research. (2021). STUDY ON FORCED DEGRADATION OF CIPROFLOXACIN HYDROCHLORIDE BY UV VISIBLE SPECTROPOTOMETER AND MICROBIOLOGICAL ASSAY. Available at: [Link]

-

Agilent. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass. Available at: [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

-

MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

-

Scholars Research Library. (n.d.). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Available at: [Link]

-

MDPI. (2023). Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. Available at: [Link]

-

MicroSolv. (n.d.). Ciprofloxacin Analyzed with LCMS - AppNote. Available at: [Link]

-

Journal of Bioequivalence & Bioavailability. (n.d.). Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. Available at: [Link]

-

National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]

-

YouTube. (2018). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. agilent.com [agilent.com]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. jcdronline.org [jcdronline.org]

- 10. Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study [mdpi.com]

- 11. eurofins.com [eurofins.com]

- 12. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. japsonline.com [japsonline.com]

- 14. Ciprofloxacin Analyzed with LCMS - AppNote [mtc-usa.com]

- 15. Thieme E-Books & E-Journals - [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. waters.com [waters.com]

- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 19Flourine NMR [chem.ch.huji.ac.il]

- 23. youtube.com [youtube.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Checking connection not to be a robot [plemochoe.euc.ac.cy]

- 28. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of 6-Hydroxy-6-defluoro Ciprofloxacin

A Senior Application Scientist's Synthesis of Established Principles and a Roadmap for Characterization

This guide provides a detailed exploration of the probable mechanism of action of 6-Hydroxy-6-defluoro Ciprofloxacin, a metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. As direct comprehensive studies on this specific derivative are not extensively available in public literature, this document will first lay a robust foundation by detailing the well-established mechanism of the parent compound, ciprofloxacin. Subsequently, it will delve into the critical structure-activity relationships (SAR) of fluoroquinolones, with a particular focus on the C6 position, to provide a scientifically grounded hypothesis on how the substitution of the C6-fluorine with a hydroxyl group likely modulates the antibacterial activity and target interaction of 6-Hydroxy-6-defluoro Ciprofloxacin.

This whitepaper is structured to provide researchers, scientists, and drug development professionals with both a thorough understanding of the core principles and a practical framework for the experimental characterization of this and similar fluoroquinolone derivatives.

The Foundational Mechanism: Ciprofloxacin as a Archetype

Fluoroquinolones are a critically important class of synthetic antibacterial agents that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and maintenance.[1][2] The primary targets of these drugs are two type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4]

1.1. Dual Targeting of Bacterial Topoisomerases

-

DNA Gyrase (Topoisomerase II): This enzyme is essential for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. It is also a heterotetramer, consisting of two ParC and two ParE subunits.

Ciprofloxacin and other fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA. This binding stabilizes a transient intermediate in which the DNA is cleaved, forming a covalent bond between the enzyme and the DNA. By preventing the re-ligation of the cleaved DNA strands, fluoroquinolones effectively trap the enzyme on the DNA, leading to the accumulation of double-strand breaks.[4] These breaks are potent triggers of the bacterial SOS response and, if left unrepaired, lead to the inhibition of DNA replication and ultimately, cell death.[1]

1.2. The Role of Reactive Oxygen Species (ROS)

Recent evidence has illuminated a secondary, yet significant, component of the bactericidal activity of fluoroquinolones: the induction of reactive oxygen species (ROS).[2][5] Treatment with ciprofloxacin has been shown to stimulate the production of ROS within bacterial cells. This oxidative stress can damage various cellular components, including lipids, proteins, and DNA, further contributing to the lethal effects of the antibiotic.[2]

Structure-Activity Relationship: The Critical C6-Fluorine

The remarkable broad-spectrum antibacterial activity of fluoroquinolones like ciprofloxacin is intricately linked to their chemical structure. The fluorine atom at the C6 position is a key determinant of this activity.[1][6][7] This substituent significantly enhances the drug's penetration into bacterial cells and increases its inhibitory activity against DNA gyrase.[7] The introduction of the C6-fluorine was a pivotal moment in the development of the fluoroquinolone class, transforming them into potent therapeutic agents.[1]

Unveiling the Mechanism of 6-Hydroxy-6-defluoro Ciprofloxacin: A Hypothesis

6-Hydroxy-6-defluoro Ciprofloxacin is a metabolite of ciprofloxacin where the crucial C6-fluorine atom is replaced by a hydroxyl group. Based on the established structure-activity relationships of fluoroquinolones, this substitution is anticipated to have a profound impact on its mechanism of action.

Hypothesized Impact of the C6-Hydroxyl Group:

-

Reduced Antibacterial Potency: The absence of the highly electronegative fluorine atom at the C6 position is expected to significantly decrease the compound's overall antibacterial activity. The hydroxyl group, while polar, does not replicate the electronic and steric properties of fluorine that are critical for potent inhibition of DNA gyrase. Studies on ciprofloxacin metabolites have generally shown them to be less active than the parent compound.

-

Altered Target Affinity: The change in the substituent at C6 will likely alter the binding affinity of the molecule for both DNA gyrase and topoisomerase IV. It is plausible that the preference for one target over the other may also be affected. Determining the 50% inhibitory concentrations (IC50) for both enzymes is essential to quantify this effect.

-

Modified ROS Production: The propensity of the molecule to induce reactive oxygen species may be different from that of ciprofloxacin. The electronic nature of the C6 substituent can influence the molecule's redox potential and its ability to participate in reactions that generate ROS.

The following diagram illustrates the core mechanism of action of fluoroquinolones, which serves as the foundational model for understanding 6-Hydroxy-6-defluoro Ciprofloxacin.

Caption: Hypothesized mechanism of action for 6-Hydroxy-6-defluoro Ciprofloxacin.

Experimental Protocols for Mechanistic Characterization

To definitively elucidate the mechanism of action of 6-Hydroxy-6-defluoro Ciprofloxacin, a series of well-established in vitro assays are required. The following protocols provide a comprehensive framework for this characterization.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of antibacterial potency.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 6-Hydroxy-6-defluoro Ciprofloxacin in a suitable solvent (e.g., DMSO, water).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control) with the standardized bacterial inoculum.

-

Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The following diagram outlines the workflow for the broth microdilution MIC assay.

Caption: Workflow for the Broth Microdilution MIC Assay.

4.2. DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory effect of the compound on its putative enzyme targets.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup:

-

In a microcentrifuge tube, combine assay buffer (containing ATP, MgCl2, and other necessary components), relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.

-

Add varying concentrations of 6-Hydroxy-6-defluoro Ciprofloxacin or a control inhibitor (e.g., ciprofloxacin).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

-

Data Analysis:

-

Quantify the amount of supercoiled and relaxed DNA in each lane.

-

The IC50 value is the concentration of the compound that inhibits the supercoiling activity by 50%.

-

Protocol: Topoisomerase IV Decatenation Inhibition Assay

This assay is similar to the gyrase inhibition assay, but uses catenated kinetoplast DNA (kDNA) as a substrate and purified topoisomerase IV. The inhibition of the enzyme's ability to decatenate the kDNA is measured by the reduction in the amount of decatenated DNA products on an agarose gel.

The following diagram illustrates the principle of the DNA gyrase supercoiling inhibition assay.

Caption: Principle of the DNA Gyrase Supercoiling Inhibition Assay.

4.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the induction of oxidative stress within bacterial cells upon exposure to the compound.

Protocol: ROS Detection using a Fluorescent Probe

-

Bacterial Culture and Treatment:

-

Grow a liquid culture of the test bacterium to the mid-logarithmic phase.

-

Expose the bacterial cells to different concentrations of 6-Hydroxy-6-defluoro Ciprofloxacin, ciprofloxacin (as a positive control), and a vehicle control.

-

-

Staining with ROS-sensitive Dye:

-

Add a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the bacterial cultures. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).

-

-

Incubation:

-

Incubate the cells in the dark for a specified period to allow for dye uptake and oxidation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the bacterial suspensions using a fluorometer or a fluorescence plate reader at the appropriate excitation and emission wavelengths for DCF.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the treated samples to the control to determine the relative increase in intracellular ROS levels.

-

Data Presentation and Interpretation

Table 1: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)

| Compound | E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa PAO1 | K. pneumoniae ATCC 13883 |

| Ciprofloxacin | 0.015 | 0.25 | 0.5 | 0.06 |

| 6-Hydroxy-6-defluoro Ciprofloxacin | Expected >0.5 | Expected >2.0 | Expected >8.0 | Expected >1.0 |

Note: The values for 6-Hydroxy-6-defluoro Ciprofloxacin are hypothetical and represent the expected trend of reduced activity based on SAR. Actual values would need to be determined experimentally.

Table 2: Hypothetical Comparative Enzyme Inhibition (IC50 in µM)

| Compound | DNA Gyrase (E. coli) | Topoisomerase IV (S. aureus) |

| Ciprofloxacin | 0.1 | 1.5 |

| 6-Hydroxy-6-defluoro Ciprofloxacin | Expected >5.0 | Expected >10.0 |

Note: The values for 6-Hydroxy-6-defluoro Ciprofloxacin are hypothetical and represent the expected trend of reduced inhibitory activity. Actual values would need to be determined experimentally.

Conclusion and Future Directions

While the core mechanistic framework of 6-Hydroxy-6-defluoro Ciprofloxacin can be inferred from its parent compound, ciprofloxacin, the substitution of the C6-fluorine with a hydroxyl group is predicted to significantly diminish its antibacterial potency. The experimental protocols outlined in this guide provide a clear and robust pathway for the definitive characterization of its mechanism of action.

Future research should focus on obtaining empirical data for the MIC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains, as well as determining the precise IC50 values for both DNA gyrase and topoisomerase IV from various bacterial species. Furthermore, a quantitative assessment of ROS production will provide a more complete picture of its bactericidal effects. These studies will not only elucidate the specific mechanism of this ciprofloxacin metabolite but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of fluoroquinolone antibiotics.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

-

Zeiler, H. J., & Grohe, K. (1984). Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. European journal of clinical microbiology, 3(4), 339-343. [Link]

-

Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial biotechnology, 2(1), 40-61. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. [Link]

- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

Kohanski, M. A., Dwyer, D. J., Hayete, B., Lawrence, C. A., & Collins, J. J. (2007). A common mechanism of cellular death induced by bactericidal antibiotics. Cell, 130(5), 797-810. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. [Link]

- Andriole, V. T. (Ed.). (1988). The Quinolones. Academic Press.

-

Maxwell, A. (1997). DNA gyrase as a drug target. Trends in microbiology, 5(3), 102-109. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-6-defluoro Ciprofloxacin

Preamble: Contextualizing a Key Metabolite

Ciprofloxacin, a cornerstone of the fluoroquinolone class of antibiotics, has been a clinical workhorse for decades, prized for its broad-spectrum activity against a range of bacterial pathogens.[1] Its efficacy is intrinsically linked to its chemical architecture, particularly the fluorine atom at the C-6 position, a substitution that dramatically enhances its antibacterial potency.[2][3] This guide delves into the biological activity of a significant derivative: 6-Hydroxy-6-defluoro Ciprofloxacin. This compound, also known as Ciprofloxacin EP Impurity F, is a primary metabolite and degradation product of Ciprofloxacin, formed by the substitution of the critical C-6 fluorine with a hydroxyl group.[4] Understanding the biological implications of this single, yet profound, structural alteration is paramount for researchers in drug development, environmental science, and clinical pharmacology. This document provides a comprehensive technical overview of its expected biological activity, grounded in established structure-activity relationships, and furnishes detailed protocols for its empirical evaluation.

The Decisive Role of the C-6 Position in Fluoroquinolones: A Structure-Activity Relationship (SAR) Perspective

The remarkable antibacterial prowess of the fluoroquinolone class is not a matter of chance but a testament to the intricate interplay of its structural components. The quinolone core, the N-1 cyclopropyl group, and the C-7 piperazinyl ring all contribute to the molecule's pharmacokinetic and pharmacodynamic properties. However, it is the introduction of a fluorine atom at the C-6 position that is widely acknowledged as a pivotal moment in the evolution of these antibiotics.[2][3]

The C-6 fluorine atom significantly enhances the drug's activity through several mechanisms:

-

Increased Potency: The fluorine substitution leads to a substantial increase in the inhibitory activity against the primary bacterial targets, DNA gyrase and topoisomerase IV.[5] This is attributed to favorable electronic effects that enhance the binding of the fluoroquinolone to the enzyme-DNA complex.

-

Enhanced Bacterial Cell Penetration: The lipophilic nature of the fluorine atom is thought to improve the drug's ability to traverse the bacterial cell wall and membrane, leading to higher intracellular concentrations.[3]

-

Broadened Spectrum of Activity: The presence of the C-6 fluorine is associated with a broader spectrum of activity, particularly against Gram-negative bacteria.[6]

Consequently, the replacement of this fluorine atom with a hydroxyl group in 6-Hydroxy-6-defluoro Ciprofloxacin is predicted to have a substantial, and likely detrimental, effect on its antibacterial efficacy. The hydroxyl group, being more polar and larger than the fluorine atom, would alter the electronic and steric properties of the molecule, likely leading to:

-

Reduced Affinity for Target Enzymes: The altered electronic distribution and increased bulk at the C-6 position are expected to disrupt the optimal binding interactions with DNA gyrase and topoisomerase IV.

-

Decreased Cell Permeability: The introduction of a more hydrophilic hydroxyl group may impede the passive diffusion of the molecule across the bacterial cell envelope.

This guide will now provide the experimental frameworks to quantitatively assess these anticipated effects.

Evaluating the Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Determination

The first step in characterizing the biological activity of any potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For a comprehensive evaluation of 6-Hydroxy-6-defluoro Ciprofloxacin, it is crucial to perform this assay in parallel with its parent compound, Ciprofloxacin, to obtain a direct quantitative comparison of their potencies.

Recommended Bacterial Strains

A representative panel should include both Gram-positive and Gram-negative bacteria, encompassing both wild-type (susceptible) and, if available, fluoroquinolone-resistant strains.

| Gram-Positive Bacteria | Gram-Negative Bacteria |

| Staphylococcus aureus (e.g., ATCC 29213) | Escherichia coli (e.g., ATCC 25922) |

| Streptococcus pneumoniae (e.g., ATCC 49619) | Pseudomonas aeruginosa (e.g., ATCC 27853) |

| Enterococcus faecalis (e.g., ATCC 29212) | Klebsiella pneumoniae (e.g., ATCC 13883) |

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, the gold standard for antimicrobial susceptibility testing.[7]

Materials:

-

6-Hydroxy-6-defluoro Ciprofloxacin and Ciprofloxacin hydrochloride (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures in the logarithmic growth phase

-

Spectrophotometer

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of both 6-Hydroxy-6-defluoro Ciprofloxacin and Ciprofloxacin in a suitable solvent (e.g., sterile deionized water with a small amount of 0.1 N NaOH to aid dissolution, followed by neutralization with 0.1 N HCl). Filter-sterilize the stock solutions.

-

Preparation of Inoculum: From a fresh overnight culture plate, select 3-5 colonies and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the drug stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This will result in a range of drug concentrations.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

-

Controls:

-

Growth Control: Wells containing CAMHB and the bacterial inoculum but no drug.

-

Sterility Control: Wells containing CAMHB only.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600). The addition of a viability indicator like resazurin can also aid in the determination.

Expected Outcome and Data Presentation

The results should be presented in a clear tabular format, directly comparing the MIC values of 6-Hydroxy-6-defluoro Ciprofloxacin and Ciprofloxacin.

| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | 6-Hydroxy-6-defluoro Ciprofloxacin MIC (µg/mL) | Fold Change in MIC |

| S. aureus ATCC 29213 | |||

| E. coli ATCC 25922 | |||

| P. aeruginosa ATCC 27853 | |||

| ... |

Based on the SAR principles discussed, it is anticipated that the MIC values for 6-Hydroxy-6-defluoro Ciprofloxacin will be significantly higher than those for Ciprofloxacin, indicating a marked reduction in antibacterial potency.

Mechanistic Insights: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately, cell death. To understand the mechanistic basis for the likely reduced activity of 6-Hydroxy-6-defluoro Ciprofloxacin, it is crucial to assess its inhibitory effect on these enzymes directly.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in an ATP-dependent manner. The inhibition of this activity is a key indicator of a compound's effect on this enzyme.

Experimental Workflow:

Caption: Workflow for the topoisomerase IV decatenation assay.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, kinetoplast DNA (kDNA, a network of interlocked DNA minicircles), and varying concentrations of the test compounds.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction as described for the gyrase assay.

-

Analysis: Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA remains in the well.

-

Quantification: Determine the IC50 value by quantifying the amount of decatenated DNA at each compound concentration.

Anticipated Enzymatic Inhibition Profile

The enzymatic assays are expected to corroborate the MIC findings. The IC50 values for 6-Hydroxy-6-defluoro Ciprofloxacin against both DNA gyrase and topoisomerase IV are predicted to be significantly higher than those of Ciprofloxacin, providing a mechanistic explanation for its reduced antibacterial activity.

| Enzyme | Ciprofloxacin IC50 (µM) | 6-Hydroxy-6-defluoro Ciprofloxacin IC50 (µM) |

| DNA Gyrase | ||

| Topoisomerase IV |

Assessment of Cytotoxicity: Ensuring Selective Toxicity

A critical aspect of any antimicrobial drug is its selective toxicity – the ability to harm the pathogen while having minimal adverse effects on the host. It is therefore essential to evaluate the cytotoxicity of 6-Hydroxy-6-defluoro Ciprofloxacin against mammalian cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [9][10] Step-by-Step Methodology:

-

Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Hydroxy-6-defluoro Ciprofloxacin and Ciprofloxacin for 24-48 hours. Include a vehicle control (no compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Interpreting Cytotoxicity Data

The therapeutic potential of an antimicrobial compound is often expressed as a selectivity index (SI), calculated as CC50 / MIC. A higher SI value is desirable, as it indicates a greater window between the concentration required to kill bacteria and the concentration that is toxic to host cells. While the antibacterial activity of 6-Hydroxy-6-defluoro Ciprofloxacin is expected to be lower than that of Ciprofloxacin, its cytotoxicity profile may also be altered.

Synthesis and Availability

6-Hydroxy-6-defluoro Ciprofloxacin is not as readily available as its parent compound. It is primarily available as an analytical standard for impurity testing in Ciprofloxacin manufacturing. [4]While detailed, step-by-step synthesis protocols are not widely published in the academic literature, its synthesis would likely involve the modification of a Ciprofloxacin precursor or the direct hydroxylation of Ciprofloxacin. Several patents related to the synthesis and purification of Ciprofloxacin and its impurities exist and may provide starting points for a synthetic strategy. [11][12]

Conclusion and Future Directions

The available evidence and established structure-activity relationships strongly suggest that 6-Hydroxy-6-defluoro Ciprofloxacin possesses significantly reduced antibacterial activity compared to Ciprofloxacin. The replacement of the C-6 fluorine with a hydroxyl group is a critical structural modification that likely impairs the compound's ability to effectively inhibit its target enzymes, DNA gyrase and topoisomerase IV, and potentially reduces its penetration into bacterial cells.

This technical guide provides a robust framework for the comprehensive evaluation of the biological activity of 6-Hydroxy-6-defluoro Ciprofloxacin. The detailed protocols for MIC determination, enzymatic inhibition assays, and cytotoxicity assessment will enable researchers to generate the empirical data needed to fully characterize this important metabolite.

Future research should focus on:

-

Generating a comprehensive MIC panel against a wide array of clinical isolates, including multidrug-resistant strains.

-

Determining the precise IC50 values against purified DNA gyrase and topoisomerase IV from various bacterial species.

-

Investigating the potential for this metabolite to contribute to the selection of resistant mutants.

-

Elucidating its pharmacokinetic profile and in vivo efficacy in animal models of infection.

By systematically addressing these knowledge gaps, the scientific community can gain a more complete understanding of the biological significance of Ciprofloxacin metabolism and the role of its derivatives in both clinical and environmental contexts.

References

-

Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

- Grohe, K. (2008). Process for preparing purified ciprofloxacin.

-

Pîrvu, M., Măruțescu, L., & Chifiriuc, M. C. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1015. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. Inspiralis. [Link]

-

Clinical and Laboratory Standards Institute. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. [Link]

-

Ashley, R. E., & Osheroff, N. (2014). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in molecular biology (Vol. 1142, pp. 109–120). [Link]

-

SynZeal. (n.d.). Ciprofloxacin EP Impurity F. SynZeal. [Link]

-

Tillotson, G. S. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

-

El-Baky, R. M., & Sandle, T. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Microorganisms, 6(4), 117. [Link]

-

Ferreira, M., et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 27(23), 8535. [Link]

-

Olaru, A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 13(10), 1699. [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

-

Lee, S., Park, T., & Lee, Y. (1998). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, 21(2), 106–112. [Link]

-

Chiaraviglio, L., Kang, Y.-S., & Kirby, J. E. (2022). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. JoVE (Journal of Visualized Experiments), (186), e54841. [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Ashley, R. E., & Osheroff, N. (2014). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in molecular biology (Vol. 1142, pp. 95–107). [Link]

-

Olaru, A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? ResearchGate. [Link]

-

Der Pharma Chemica. (n.d.). Ciprofloxacin: A Two Step Process. Der Pharma Chemica. [Link]

-

Simpkin, V. L., et al. (2019). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 57(5), e00242-19. [Link]

-

Janknegt, R. (2025). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. ResearchGate. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]

-

CLSI. (n.d.). Breakpoint Implementation Toolkit (BIT). CLSI. [Link]

-

Bio-protocol. (n.d.). Antibacterial assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]

-

ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

-

ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. ProFoldin. [Link]

-

Solution Pharmacy. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones [Video]. YouTube. [Link]

-

Al-Bayati, F. A., & Al-Mola, H. F. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 104(3), 639–648. [Link]

-

Inspiralis Ltd. (n.d.). Decatenation Assays. Inspiralis Ltd. [Link]

-

Wenzler, E., et al. (2019). 2184. Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa. Open Forum Infectious Diseases, 6(Supplement_2), S768–S769. [Link]

-

Waraich, S., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. bioRxiv. [Link]

Sources

- 1. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin EP Impurity F | 226903-07-7 | SynZeal [synzeal.com]

- 5. mdpi.com [mdpi.com]

- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nih.org.pk [nih.org.pk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 6-Hydroxy-6-defluoro Ciprofloxacin (CAS Number: 226903-07-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-6-defluoro Ciprofloxacin, a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document delves into the chemical and physical properties, plausible synthetic pathways, and detailed analytical methodologies for the identification and quantification of this compound. Furthermore, it explores the biological context of 6-Hydroxy-6-defluoro Ciprofloxacin, including its formation through metabolic and environmental degradation pathways, and discusses its potential toxicological and pharmacological implications. This guide is intended to be a valuable resource for researchers in drug metabolism, environmental science, and pharmaceutical analysis, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of a Ciprofloxacin Metabolite

Ciprofloxacin, a second-generation fluoroquinolone, is a critical broad-spectrum antibiotic used to treat a variety of bacterial infections.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, the journey of ciprofloxacin through biological systems and the environment is not a simple one. It undergoes metabolic transformation and environmental degradation, leading to the formation of various byproducts.[3] Among these, 6-Hydroxy-6-defluoro Ciprofloxacin (CAS: 226903-07-7) has emerged as a compound of interest.

The defining structural feature of this molecule is the substitution of the fluorine atom at the C-6 position of the quinolone core with a hydroxyl group. This seemingly minor alteration has profound implications for its biological activity and chemical properties. The C-6 fluorine is widely recognized as being crucial for the potent antibacterial activity of fluoroquinolones.[3] Its replacement with a hydroxyl group is expected to significantly modulate the compound's interaction with its bacterial targets.[3] Understanding the formation, characteristics, and biological relevance of 6-Hydroxy-6-defluoro Ciprofloxacin is therefore essential for a complete picture of ciprofloxacin's lifecycle and its impact on both patients and the environment.

This guide will provide a detailed exploration of this compound, moving from its fundamental properties to practical methodologies for its study.